

3-Methyl-2(5H)-furanone CAS number and chemical structure

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Compound of Interest

Compound Name: 3-Methyl-2(5H)-furanone

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An In-Depth Technical Guide to 3-Methyl-2(5H)-furanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2(5H)-furanone (CAS No: 22122-36-7) is a volatile, five-membered conjugated lactone that has garnered significant interest in various scientific fields.^[1] Naturally occurring in substances like pandan leaves, Thai soy sauce, and roasted coffee, its applications extend from being a flavoring agent to a valuable building block in the synthesis of complex molecules like strigol analogs.^{[1][2]} Of particular interest to the drug development community is its role as a scaffold for novel therapeutic agents, with the broader class of 2(5H)-furanone derivatives exhibiting a range of biological activities, including antimicrobial and anti-biofilm properties. This technical guide provides a comprehensive overview of **3-Methyl-2(5H)-furanone**, detailing its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its potential in drug discovery and development.

Chemical Identity and Properties

3-Methyl-2(5H)-furanone, also known as α -Methyl- γ -crotonolactone or 2-Methyl-2-butenolide, is a chiral molecule with the chemical formula $C_5H_6O_2$.^[2] Its fundamental properties are summarized below.

Chemical Structure:

- SMILES: CC1=CCOC1=O
- InChI: InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3

Table 1: Physicochemical Properties of 3-Methyl-2(5H)-furanone

| Property | Value | Reference(s) |
|---------------------------------------|--|--------------|
| CAS Number | 22122-36-7 | |
| Molecular Formula | C ₅ H ₆ O ₂ | |
| Molecular Weight | 98.10 g/mol | |
| Appearance | Liquid | |
| Density | 1.13 g/mL at 25 °C | |
| Boiling Point | 97-99 °C at 20 mmHg | |
| Refractive Index (n _{20/D}) | 1.467 | |
| Flash Point | 93.4 °C (Closed Cup) | |

Spectroscopic Data

The structural elucidation of **3-Methyl-2(5H)-furanone** is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
|----------------------|--------------|-----------------|--------------|
| ~7.26 | Singlet | H-4 (vinylic) | [3] |
| ~4.80 | Singlet | H-5 (methylene) | [3] |
| ~1.93 | Singlet | H-6 (methyl) | [3] |

Table 3: ^{13}C NMR Spectral Data (CDCl_3)

| Chemical Shift (ppm) | Assignment |
|----------------------|-----------------|
| ~174 | C-2 (carbonyl) |
| ~145 | C-4 (vinylic) |
| ~135 | C-3 (vinylic) |
| ~70 | C-5 (methylene) |
| ~10 | C-6 (methyl) |

Note: These are typical chemical shift values for 2(5H)-furanone scaffolds and may vary slightly.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm^{-1}) | Assignment |
|---------------------------------|-----------------------------|
| ~1755-1787 | C=O stretch (lactone) |
| ~1600 | C=C stretch (aromatic ring) |

Note: These are characteristic absorption bands for 2(5H)-furanone derivatives.[\[4\]](#)

Experimental Protocols: Synthesis

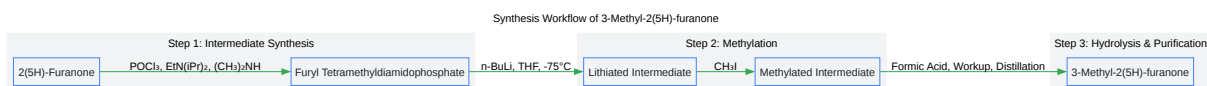
Several synthetic routes to **3-Methyl-2(5H)-furanone** have been reported. A high-yield (77%) method starting from commercially available α -methyl- γ -butyrolactone has been described by Cruz-Almanza and Padilla Higareda.[\[1\]](#) Another well-documented procedure is provided in Organic Syntheses.

Synthesis via Lithiation of a Furyl Phosphorodiamidate (Nasman, J. H. Org. Synth. 1989, 68, 162)

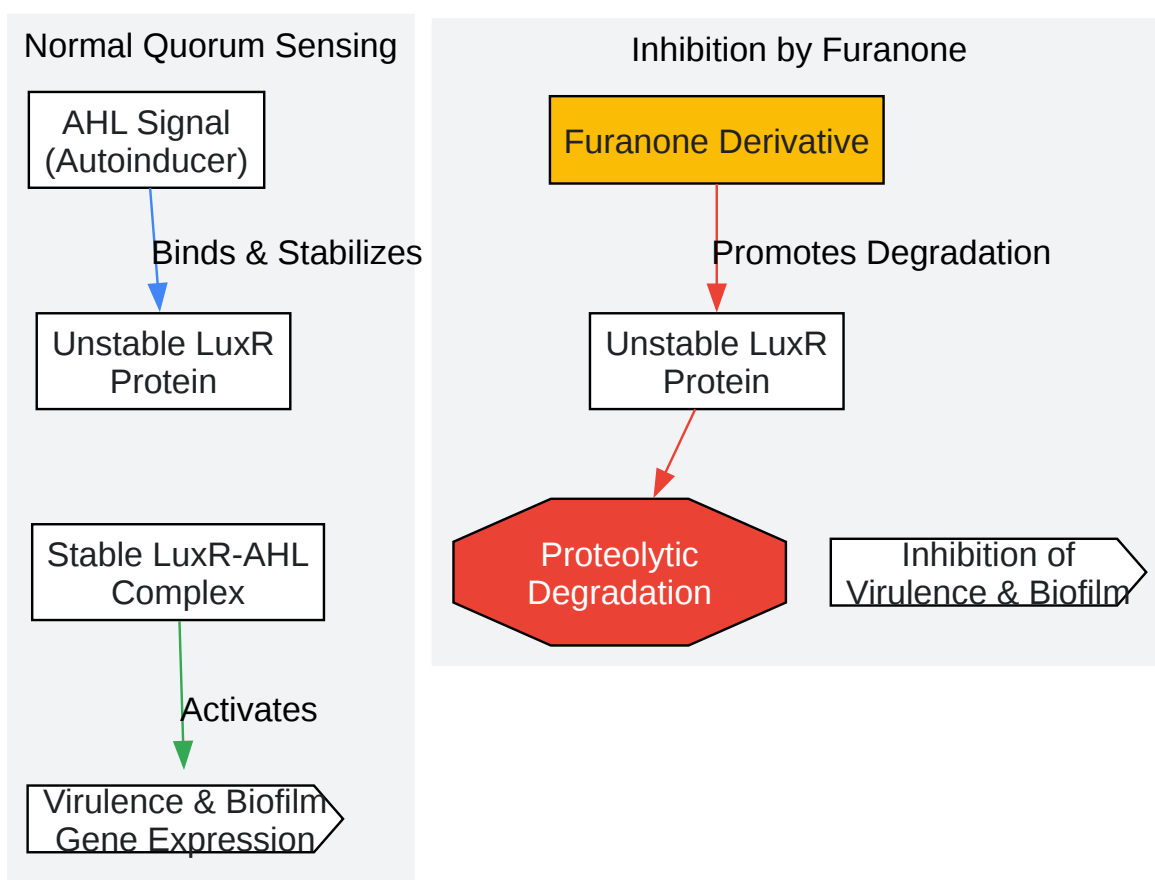
This method involves the methylation of a lithiated furan derivative followed by hydrolysis.

Experimental Protocol:

- Preparation of Furyl Tetramethyldiamidophosphate: 2(5H)-Furanone is reacted with phosphoryl chloride and ethyldiisopropylamine, followed by treatment with dimethylamine to produce the diamidophosphate intermediate.
- Lithiation and Methylation: The furyl tetramethyldiamidophosphate (50 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 90 mL) and cooled to -75°C. A 2.51 M hexane solution of butyllithium (55 mmol) is added at a rate that maintains the temperature below -60°C.[5]
- After chilling for 10 minutes, methyl iodide (63 mmol) in THF (20 mL) is added, keeping the temperature below -55°C.[5]
- Hydrolysis and Workup: The reaction mixture is stirred for several hours and then quenched by the addition of formic acid. The mixture is partitioned between ethyl acetate and a sodium chloride-sodium carbonate solution.
- The organic phase is washed, dried over magnesium sulfate, and the solvent is removed via evaporation.
- Purification: The crude product is purified by distillation to yield **3-Methyl-2(5H)-furanone** (64% yield), with a boiling point of 97–101°C at 19 mm Hg.[5]



Mechanism of Quorum Sensing Inhibition by Furanones



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- To cite this document: BenchChem. [3-Methyl-2(5H)-furanone CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582225#3-methyl-2-5h-furanone-cas-number-and-chemical-structure]

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